
URAT1 inhibitor 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
URAT1 inhibitor 5 is a compound that selectively inhibits the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition can lead to increased excretion of uric acid, thereby lowering serum uric acid levels. This compound is of significant interest in the treatment of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 5 typically involves the following steps:
Coupling Reaction: The initial step involves a coupling reaction between a carboxylic ester substituted phenylboronic acid and an appropriate halide to form an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis techniques to enhance yield and purity while reducing production costs and environmental impact .
化学反应分析
Types of Reactions
URAT1 inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
科学研究应用
URAT1 inhibitor 5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of urate transport mechanisms and the development of new uricosuric agents.
Biology: The compound is employed in research on renal physiology and the role of urate transporters in kidney function.
Medicine: this compound is investigated for its therapeutic potential in treating hyperuricemia, gout, and related metabolic disorders.
作用机制
URAT1 inhibitor 5 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism is particularly beneficial in conditions like hyperuricemia and gout, where elevated uric acid levels lead to the formation of urate crystals in joints and tissues .
相似化合物的比较
URAT1 inhibitor 5 can be compared with other similar compounds, such as:
Benzbromarone: A nonselective uricosuric agent that inhibits URAT1 and other urate transporters.
Lesinurad: A selective URAT1 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dotinurad: Another selective URAT1 inhibitor with high potency and specificity for URAT1.
Uniqueness
This compound is unique in its high selectivity for URAT1, which minimizes off-target effects and enhances its therapeutic potential. Its distinct chemical structure also allows for modifications that can further improve its pharmacological properties .
属性
分子式 |
C18H14BrN3O2S |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
2-[3-(2-bromo-8-cyanoindolizin-5-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C18H14BrN3O2S/c1-18(2,17(23)24)25-16-5-6-21-9-13(16)14-4-3-11(8-20)15-7-12(19)10-22(14)15/h3-7,9-10H,1-2H3,(H,23,24) |
InChI 键 |
ZFXRGAFDFDTLFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC(=CN23)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


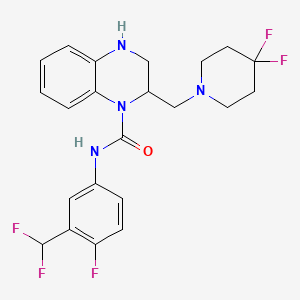
![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
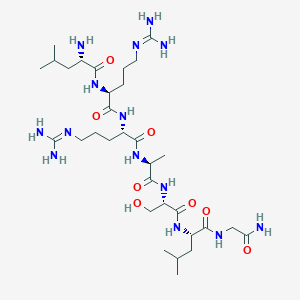
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
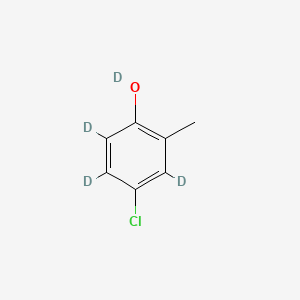

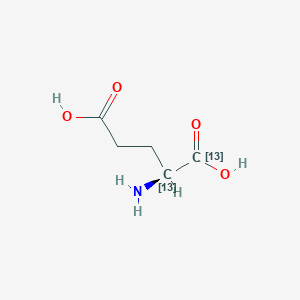
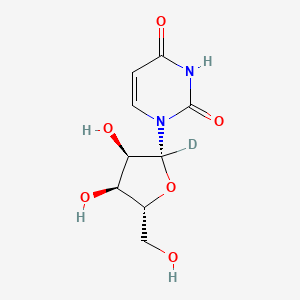
![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)


